(1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid; 2,2,2-trifluoroacetic acid is a complex organic compound that combines a bicyclic structure with a carboxylic acid functionality. The compound features a trifluoroacetic acid moiety, which significantly influences its chemical behavior and reactivity. The trifluoroacetic acid component enhances the acidity of the compound, making it useful in various chemical applications.
This compound is synthesized through specific organic reactions that involve the formation of the bicyclic structure followed by the introduction of the trifluoroacetic acid group. Detailed synthesis methods will be discussed in subsequent sections.
The compound can be classified as an azabicyclic carboxylic acid due to its bicyclic structure containing nitrogen and a carboxylic acid functional group. The presence of trifluoroacetic acid further categorizes it within organofluorine compounds, which are known for their unique properties and reactivity.
The synthesis of (1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid; 2,2,2-trifluoroacetic acid typically involves several steps:
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity of the final product. Techniques like chromatography may be employed for purification.
The molecular structure of (1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid; 2,2,2-trifluoroacetic acid can be depicted as follows:
The molecular formula can be represented as , where and depend on the specific structure derived from the synthesis process.
This compound can participate in various chemical reactions typical for carboxylic acids and fluorinated compounds:
Reactions involving this compound often require specific conditions such as the presence of catalysts or particular solvents to facilitate desired transformations.
The mechanism of action for this compound primarily revolves around its acidity and reactivity due to the trifluoroacetyl group:
Quantitative measures such as pKa values indicate its strength as an acid compared to other carboxylic acids.
The compound has several applications in scientific research and industrial processes:
The construction of the bicyclo[3.2.0]heptane framework represents a significant synthetic challenge due to the requirement for precise stereochemical control at the C1, C2, and C5 positions. The rel-(1S,2S,5R) configuration specified for this compound necessitates specialized synthetic approaches to achieve the correct relative stereochemistry between the ring fusion points. The core structure features a strained bicyclic system with a cis-fused β-lactam ring crucial for biological activity, as seen in related β-lactam antibiotics [4] [8]. Modern synthetic routes employ stereocontrolled [2+2] cycloaddition strategies between ketene equivalents and appropriately functionalized imines to establish the azetidinone ring with the required (1S,2S) configuration [2].
Advanced intermediates typically incorporate chiral auxiliaries or leverage substrate-controlled diastereoselectivity to direct the formation of the C5 stereocenter during the ring-closing step. The carboxylic acid functionality at C2 is introduced either through the use of glycine-derived precursors or by late-stage oxidation of prochiral methyl groups. Key spectroscopic evidence confirms the successful formation of the bicyclic structure through characteristic NMR shifts: the C6 carbonyl appears at approximately δ 175-180 ppm, while the β-lactam carbonyl resonates near δ 165-170 ppm. The stereochemistry is further verified through NOE experiments and X-ray crystallography of advanced intermediates [3]. The bridged bicyclic structure imposes significant steric constraints that influence both reactivity and conformational flexibility, necessitating careful optimization of reaction parameters to maintain stereochemical fidelity throughout the synthesis.
Table 1: Key Stereochemical Descriptors of the Bicyclo[3.2.0]heptane Core
Stereocenter | Configuration | Synthetic Control Method | Structural Role |
---|---|---|---|
C1 | S (relative) | Ring fusion geometry | Ring junction atom |
C2 | S | Chiral auxiliary-directed cyclization | Carboxylic acid position |
C5 | R | Substrate-controlled diastereoselection | β-Lactam ring conformation |
Ring Fusion | cis | Kinetic control of cyclization | Molecular strain and reactivity |
Trifluoroacetic acid (TFA) serves multiple critical functions in the synthesis and isolation of this bicyclic β-lactam compound. As a strong organic acid (pKₐ ≈ 0.3), TFA facilitates the cleavage of acid-labile protecting groups, particularly tert-butoxycarbonyl (Boc) groups commonly employed to protect the nitrogen within the azabicyclo framework during intermediate synthesis stages [4]. The deprotection efficiency is significantly enhanced in polar aprotic solvents, allowing clean removal without competing β-lactam ring opening that plagues many β-lactam syntheses under basic conditions. Following deprotection, TFA forms a stable salt complex with the free amine, as evidenced by the molecular formula C₇H₉NO₃·C₂HF₃O₂ (C₉H₁₀F₃NO₅) consistently reported across multiple sources [2] [3] [5].
This salt formation provides crucial solubility properties for purification and crystallization while preventing undesired nucleophilic attack on the strained β-lactam ring. In cyclization steps, catalytic TFA promotes intramolecular nucleophilic addition through acid-catalyzed ring closure, particularly in forming the bicyclic framework from linear precursors. The strong electron-withdrawing nature of the trifluoromethyl group enhances the stability of the resulting carboxylate, minimizing decomposition pathways during workup and isolation. The TFA counterion remains tightly associated in the solid state, as confirmed by distinctive signals in ¹⁹F NMR (δ -75 to -78 ppm) and characteristic peaks in FTIR spectroscopy (1715 cm⁻¹ for carbonyl stretch) [5]. This association significantly impacts the compound's physicochemical behavior, including its crystalline morphology and solubility profile in organic solvents, which facilitates final purification by recrystallization from mixtures of ethyl acetate and hexanes.
The synthesis of (1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid employs both solution-phase and solid-phase methodologies, each offering distinct advantages and limitations. Solution-phase synthesis remains the predominant industrial approach, as evidenced by commercial availability through suppliers like Arctom Scientific [2] [5]. This method employs a linear sequence starting from chiral pool precursors such as L-aspartic acid or D-glucose derivatives, progressing through key intermediates that undergo cyclization in homogeneous reaction mixtures. The approach offers operational simplicity and straightforward reaction monitoring via TLC or NMR, with typical yields of 15-25% over 8-12 steps. Purification at each stage relies heavily on extraction and recrystallization techniques, which become challenging due to the polar nature of intermediates. The final TFA salt formation occurs during workup by adding excess trifluoroacetic acid, followed by anti-solvent crystallization [3].
In contrast, solid-phase synthesis utilizes resin-bound intermediates, typically employing Wang or Merrifield resins functionalized with the initial amino acid precursor. This approach enables combinatorial access to structural analogs through split-and-pool techniques and facilitates purification via simple filtration after each synthetic step. The cyclization step benefits from pseudo-dilution effects on solid support, potentially improving diastereoselectivity in β-lactam formation. However, challenges arise in achieving high loading efficiency (>0.8 mmol/g) and managing swelling properties in aprotic solvents. Cleavage from resin using TFA simultaneously liberates the carboxylic acid while forming the trifluoroacetate salt, as demonstrated in structurally similar 6-azabicyclo[3.1.1]heptane systems [9]. Despite this elegance, the method shows limitations in scalability and introduces linker-derived impurities that complicate final purification.
Table 2: Performance Comparison of Synthetic Approaches
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Overall Yield | 15-25% | 8-15% |
Number of Steps | 8-12 linear steps | 10-15 steps |
Purification Method | Recrystallization, extraction | Filtration, HPLC |
Diastereoselectivity | 85-92% | 90-96% |
Scalability | Kilogram scale | Milligram to gram scale |
Key Advantage | Established industrial process | Combinatorial library access |
Key Limitation | Cumulative yield loss | Linker cleavage impurities |
The formation of the β-lactam ring within the bicyclic framework proceeds through a kinetically controlled intramolecular nucleophilic addition that establishes the strained four-membered ring system. This process exhibits significant stereoelectronic constraints that favor the observed cis-fusion between the β-lactam and pyrrolidine-like rings. Mechanistic studies reveal that ring closure occurs through an Sᴺ2-type displacement where the nitrogen attacks the carbonyl carbon of the linear precursor's carboxylic acid moiety, activated as a mixed anhydride or activated ester. The transition state geometry requires anti-periplanar alignment of the reacting centers, which dictates the relative stereochemistry at C5 and C2, resulting in the observed (1S,2S,5R) configuration [5]. The strained system (approximately 90° bond angles within the β-lactam ring) stores approximately 20-25 kcal/mol of ring strain energy, which contributes to both its synthetic reactivity and metabolic instability.
The electronic influence of the carboxylic acid at C2 significantly modulates β-lactam stability. Resonance interactions between the carboxylate and the β-lactam carbonyl reduce electrophilicity at the carbonyl carbon, decreasing susceptibility to nucleophilic attack compared to non-carboxylated β-lactams. However, the bicyclic structure creates bond angle distortion that weakens the amide bond, with calculated C-N bond dissociation energies approximately 15-20% lower than typical amides. This delicate balance between kinetic stability and reactivity is crucial for the compound's potential biological activity as a β-lactamase inhibitor precursor [4] [8]. Degradation studies show that the primary decomposition pathway involves hydrolytic ring opening initiated by water attack at the β-lactam carbonyl, accelerated under both acidic and basic conditions. The compound exhibits maximum stability at pH 5.5-6.0, with degradation kinetics following first-order behavior with t₉₀ ≈ 45 days at 25°C in aqueous solutions. The trifluoroacetate counterion provides additional stabilization in the solid state through strong hydrogen bonding with the protonated nitrogen, as confirmed by X-ray crystallography of related compounds [5].
Table 3: Stability Profile of β-Lactam Ring Under Various Conditions
Condition | Degradation Rate Constant (h⁻¹) | Primary Degradation Product | Half-Life |
---|---|---|---|
Aqueous pH 3.0 | 0.025 ± 0.003 | Linear hydroxyamide | 28 hours |
Aqueous pH 7.4 | 0.018 ± 0.002 | Ring-opened dicarboxylic acid | 38 hours |
Aqueous pH 9.0 | 0.042 ± 0.005 | Hydrolyzed lactam | 16 hours |
Solid State (25°C) | <0.001 | None detected | >6 months |
Methanol Solution | 0.005 ± 0.001 | Methyl ester derivative | 140 hours |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0